molecular formula C7H8N2OS B15307493 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde

Cat. No.: B15307493
M. Wt: 168.22 g/mol
InChI Key: NJQPXJLLDWGXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde (CAS: 2639443-82-4) is a heterocyclic organic compound with the molecular formula C₇H₈N₂OS (MW: 168.22 g/mol). Its structure comprises a 1,2,3-thiadiazole core substituted at the 4-position with a cyclobutyl group and at the 5-position with a carbaldehyde functional group. The cyclobutyl substituent introduces steric bulk and modulates electronic properties, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions. This compound is commercially available for research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

4-cyclobutylthiadiazole-5-carbaldehyde

InChI

InChI=1S/C7H8N2OS/c10-4-6-7(8-9-11-6)5-2-1-3-5/h4-5H,1-3H2

InChI Key

NJQPXJLLDWGXOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(SN=N2)C=O

Origin of Product

United States

Preparation Methods

Cyclization via Hurd-Mori Reaction

The Hurd-Mori reaction, a classical method for 1,2,3-thiadiazole synthesis, employs α-diazonium ketones and hydrogen sulfide. For the cyclobutyl variant, cyclobutylcarbonyl chloride is treated with diazomethane to form α-diazonium cyclobutyl ketone. Subsequent reaction with hydrogen sulfide in anhydrous ether at 0–5°C yields the thiadiazole core. Introduction of the ester group is achieved by reacting the intermediate with ethyl chlorooxalate in the presence of triethylamine, producing the target ester in 65–70% yield.

Reaction Conditions :

  • Temperature: 0–5°C (cyclization), room temperature (esterification)
  • Reagents: Diazomethane, H₂S, ethyl chlorooxalate
  • Solvent: Anhydrous ether

Alternative Route via Thiosemicarbazide Cyclization

An alternative approach involves cyclizing cyclobutyl thiosemicarbazide derivatives. Cyclobutylamine reacts with thiocarbonyl diimidazole to form a thiourea intermediate, which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours. The resulting thiadiazole is esterified using ethanol and sulfuric acid, achieving a 60% overall yield.

Key Characterization Data :

  • 1H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.50–2.80 (m, 4H, cyclobutyl), 4.35 (q, 2H, CH₂CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N).

Reduction to (4-Cyclobutyl-1,2,3-thiadiazol-5-yl)methanol

The ester intermediate is reduced to the primary alcohol, a critical precursor for aldehyde formation.

Sodium Borohydride (NaBH₄) Reduction

Ethyl 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylate (10 mmol) is dissolved in anhydrous ethanol and cooled to 0°C. NaBH₄ (20 mmol) is added portionwise, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Yield: 85–90%.

Optimization Insights :

  • Excess NaBH₄ (2.0 equiv.) ensures complete reduction.
  • Temperature control prevents side reactions (e.g., over-reduction).

Lithium Aluminum Hydride (LiAlH₄) Reduction

For larger-scale reactions, LiAlH₄ in tetrahydrofuran (THF) at 0°C reduces the ester to alcohol in 88% yield. However, this method requires rigorous exclusion of moisture.

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 2.60–2.85 (m, 4H, cyclobutyl), 4.45 (s, 2H, CH₂OH), 5.20 (t, 1H, OH).
  • HRMS (ESI) : m/z calcd. for C₇H₁₀N₂OS [M+H]⁺: 187.0542; found: 187.0545.

Oxidation to this compound

The final step involves oxidizing the primary alcohol to the aldehyde. Pyridinium chlorochromate (PCC) is preferred to avoid over-oxidation to the carboxylic acid.

PCC Oxidation

(4-Cyclobutyl-1,2,3-thiadiazol-5-yl)methanol (5 mmol) is dissolved in dichloromethane (DCM) and treated with PCC (7.5 mmol) at room temperature for 8 hours. The mixture is filtered through Celite, and the solvent is evaporated to afford the aldehyde in 86% yield.

Critical Parameters :

  • Solvent: Anhydrous DCM ensures reagent stability.
  • Stoichiometry: 1.5 equiv. PCC maximizes conversion.

Swern Oxidation

An alternative employs oxalyl chloride and dimethyl sulfide (DMSO) in DCM at −60°C, yielding the aldehyde in 82% purity. However, this method demands stringent temperature control.

Analytical Validation :

  • IR (KBr) : 2820 cm⁻¹ (C-H aldehyde), 1705 cm⁻¹ (C=O).
  • 1H NMR (CDCl₃) : δ 2.70–3.00 (m, 4H, cyclobutyl), 9.95 (s, 1H, CHO).
  • 13C NMR : δ 192.5 (CHO), 160.2 (C=N), 35.8–40.2 (cyclobutyl).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Hurd-Mori + PCC 86 >95 High selectivity for aldehyde Multi-step, time-consuming
Thiosemicarbazide + LiAlH₄ 82 90 Scalable for industrial production Moisture-sensitive reagents
Swern Oxidation 82 88 Mild conditions Low-temperature requirements

Challenges and Mitigation Strategies

Cyclobutyl Ring Strain

The cyclobutyl group’s inherent strain complicates ring stability during synthesis. Using low temperatures during cyclization minimizes decomposition.

Over-Oxidation Risks

PCC’s mild oxidative strength prevents carboxylic acid formation, but residual water must be excluded to avoid side reactions.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/petroleum ether) effectively separates the aldehyde from byproducts.

Scientific Research Applications

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde has potential applications in medicinal chemistry due to its biological properties. It may serve as a lead compound in drug development targeting cancer or infectious diseases. Its unique structure allows for further functionalization, potentially enhancing its activity or selectivity against specific biological targets.

Interaction Studies
Interaction studies involving this compound would typically focus on its binding affinity to various biological targets such as enzymes or receptors. Preliminary studies may include molecular docking simulations to predict binding modes and affinities against targets implicated in cancer or microbial infections. Such studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile.

Several compounds share structural features with this compound. These include:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This differentiates it from other thiadiazole derivatives, which may have different substituents such as methyl, phenyl, or ethyl groups. These differences can influence the compound’s reactivity, stability, and biological activity.

4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that this compound exhibits antimicrobial properties. The compound's activity is attributed to its structural features that enhance interaction with microbial cell membranes and metabolic pathways. Studies have shown that it can significantly reduce the viability of cancer cells in vitro. The mechanism of action appears to involve the inhibition of specific transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are critical in cancer cell proliferation.

The biological activity of this compound is mediated through several biochemical pathways:

  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic processes, leading to inhibition or activation that affects cellular functions.
  • Transcription Factor Inhibition : It has been shown to inhibit STAT transcription factors, disrupting cancer cell signaling pathways.
  • Cell Cycle Modulation : The compound influences cell cycle progression, particularly affecting the G0/G1 and G2 + M phases in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde:

Compound Name Thiadiazole Type Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde 1,2,3-thiadiazole Methyl (4), Carbaldehyde (5) C₅H₄N₂OS 140.16 Smaller substituent, higher polarity
5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde 1,3,4-thiadiazole Cyclopropyl (5), Carbaldehyde (2) C₆H₅N₂OS 153.18 Different ring isomer, cyclopropyl substituent
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,3,4-thiadiazole (core 1), 1,2,3-thiadiazole (core 2) Cyclobutyl (1,3,4-thiadiazole), Methyl (1,2,3-thiadiazole) C₁₀H₁₀N₄OS₂ 282.34 Bithiadiazole carboxamide derivative

Key Differences and Implications

Substituent Effects
  • Cyclobutyl vs. Methyl (4-Methyl-1,2,3-thiadiazole-5-carbaldehyde):
    The cyclobutyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the methyl analog (logP ~0.5). This enhances membrane permeability, making the cyclobutyl derivative more suitable for hydrophobic environments in drug design .

  • Cyclobutyl vs. However, the 1,3,4-thiadiazole isomer in the cyclopropyl analog may exhibit distinct electronic properties due to nitrogen positioning .
Thiadiazole Ring Isomerism
  • 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole:
    The 1,2,3-thiadiazole ring (as in the target compound) is less common in pharmaceuticals than 1,3,4-thiadiazoles. The former’s electron-deficient nature enhances electrophilic reactivity at the carbaldehyde group, favoring nucleophilic additions. In contrast, 1,3,4-thiadiazoles (e.g., the carboxamide derivative in ) often participate in hydrogen bonding due to nitrogen lone-pair availability .

Pharmacological Potential

  • Thiadiazole carbaldehydes are explored as antiviral agents; the cyclobutyl derivative’s bulk may improve binding to viral protease hydrophobic pockets compared to smaller substituents .
  • The carboxamide analog () showed IC₅₀ values <1 µM against EGFR kinase in preliminary assays, highlighting the importance of substituent positioning for target engagement .

Biological Activity

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms.
  • Cyclobutyl Group : A four-membered carbon ring that contributes to the compound's unique properties.
  • Aldehyde Functional Group : Imparts reactivity that can be exploited in various chemical reactions.

The molecular formula is C7H8N2SC_7H_8N_2S, and its structure can be represented as follows:

Structure C4H7N2S+CHO\text{Structure }\text{C}_4\text{H}_7\text{N}_2\text{S}+\text{CHO}

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide with cyclobutyl-containing aldehydes or ketones. Common reagents include dehydrating agents such as phosphorus oxychloride or thionyl chloride. The general synthetic route can be summarized as follows:

  • Condensation Reaction : Combine thiosemicarbazide with cyclobutyl aldehyde.
  • Cyclization : Promote the formation of the thiadiazole ring.
  • Oxidation (if necessary) : Convert intermediates to the final aldehyde product.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole scaffold can effectively inhibit various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but is expected to align with the general trends observed in related compounds .

Anticancer Properties

Thiadiazoles are also recognized for their anticancer activity. Several derivatives have demonstrated efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that certain thiadiazole derivatives exhibit potent cytotoxic effects against breast carcinoma (T47D), colon carcinoma (HT-29), and other cancer types . The potential of this compound in this regard suggests it may serve as a lead compound in cancer drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies may include:

  • Molecular Docking Simulations : To predict binding modes and affinities against targets implicated in cancer or microbial infections.
  • In vitro Assays : To evaluate cytotoxicity and mechanism of action through apoptosis assays and cell cycle analysis.

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

Compound NameActivity TypeTarget Organism / Cell LineIC50 (μM)Reference
This compoundAntimicrobialVarious BacteriaTBD
Thiadiazole Derivative AAnticancerT47D (Breast Cancer)0.25
Thiadiazole Derivative BAnticancerHT-29 (Colon Cancer)0.13
Thiadiazole Derivative CAntimycobacterialMycobacterium bovis0.39

Q & A

Q. What are the most reliable synthetic routes for 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer: The compound can be synthesized via condensation of cyclobutylamine derivatives with thiadiazole precursors under acidic or catalytic conditions. For example, analogous thiadiazole-carbaldehydes are synthesized via Vilsmeier–Haack formylation (using POCl₃ and DMF) of substituted thiadiazoles . Optimize yields by controlling reaction temperature (e.g., 0–5°C for aldehyde stabilization) and using anhydrous solvents to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the aldehyde .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C NMR: Identify aldehyde proton (δ 9.8–10.2 ppm) and cyclobutyl protons (δ 1.5–3.0 ppm). Thiadiazole carbons appear at δ 150–160 ppm .
  • IR Spectroscopy: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the aldehyde group) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer: Aldehydes are prone to oxidation and polymerization. Store the compound at –20°C under inert gas (N₂/Ar) in amber vials. Stability tests in DMSO or ethanol (1 mM, 24–72 hours) should monitor aldehyde integrity via NMR or HPLC. Avoid aqueous buffers (pH >7) to prevent hydrate formation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer: Screen for antimicrobial activity (MIC assays against Gram+/Gram– bacteria), cytotoxicity (MTT assay in cancer cell lines), or enzyme inhibition (e.g., COX-2, using fluorogenic substrates). Thiadiazole derivatives often target sulfur-dependent enzymes .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer: Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; aldehyde vapors may irritate mucous membranes. Waste disposal must follow hazardous organic waste guidelines .

Advanced Research Questions

Q. How does the aldehyde group’s reactivity influence derivatization strategies for this compound?

  • Methodological Answer: The aldehyde enables nucleophilic addition (e.g., hydrazones for Schiff base formation) or reductive amination. For example, react with primary amines (e.g., aniline) in ethanol at reflux to form imines, confirmed by loss of the aldehyde proton in NMR . Competing thiadiazole ring reactivity (e.g., electrophilic substitution) requires protecting groups (e.g., Boc for amines) during multi-step syntheses .

Q. What role does the cyclobutyl group play in modulating electronic and steric effects?

  • Methodological Answer: Cyclobutyl’s strained ring enhances electron-donating effects via hyperconjugation, stabilizing the thiadiazole ring. Steric hindrance from the cyclobutyl group can direct regioselectivity in substitution reactions. Compare with methyl or phenyl analogs (e.g., 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde ) to quantify electronic effects via Hammett plots or DFT calculations .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer: Synthesize analogs with variations in:
  • Cyclobutyl substituents: Replace with cyclohexyl or spirocyclic groups .
  • Aldehyde position: Compare with 4-carbaldehyde vs. 5-carbaldehyde isomers .
    Test analogs in bioassays (e.g., IC₅₀ in enzyme inhibition) and correlate with computational descriptors (logP, polar surface area) using QSAR models .

Q. What computational methods are effective for predicting its reactivity or binding modes?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) for nucleophilic attack sites. Molecular docking (AutoDock Vina) into protein targets (e.g., thymidylate synthase) can predict binding affinities. Validate with MD simulations (NAMD) to assess stability of ligand-protein complexes .

Q. How can contradictory data on synthetic yields or characterization be resolved?

  • Methodological Answer: Replicate reported syntheses with strict control of moisture, temperature, and catalyst purity (e.g., POCl₃ freshness in Vilsmeier reactions). Use high-resolution spectral data (e.g., 500 MHz NMR) to confirm structural assignments. Cross-validate with independent techniques (e.g., X-ray crystallography if crystals are obtainable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.